(S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
(S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and an amino group, as well as a pyrrolidine ring attached to a carboxylic acid tert-butyl ester.
Preparation Methods
The synthesis of (S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chloro and amino substituents, and the coupling of the pyrrolidine ring with the carboxylic acid tert-butyl ester. The specific reaction conditions and reagents used can vary, but common methods include:
Formation of the Pyrimidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chloro and amino groups are introduced through substitution reactions, often using reagents such as chlorinating agents and amines.
Coupling with Pyrrolidine Ring: The pyrrolidine ring is coupled with the carboxylic acid tert-butyl ester using coupling reagents such as carbodiimides or other activating agents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
(S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein-ligand interactions, and other biological processes.
Industry: Uses in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
(S)-3-(6-Chloro-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds, such as:
(S)-3-(6-Chloro-pyrimidin-4-ylamino)-cyclohexyl-carbamic acid tert-butyl ester: This compound has a similar structure but with a cyclohexyl ring instead of a pyrrolidine ring.
(S)-3-(6-Chloro-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester: This compound features a piperidine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl (3S)-3-[(6-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-5-4-9(7-18)17-11-6-10(14)15-8-16-11/h6,8-9H,4-5,7H2,1-3H3,(H,15,16,17)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVWPUMWEWLZOG-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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